molecular formula C16H17NO3 B1637434 1-Tert-butyl-4-(4-nitrophenoxy)benzene

1-Tert-butyl-4-(4-nitrophenoxy)benzene

Cat. No. B1637434
M. Wt: 271.31 g/mol
InChI Key: ZWOYWHYRFBLDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-4-(4-nitrophenoxy)benzene is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Tert-butyl-4-(4-nitrophenoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl-4-(4-nitrophenoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Tert-butyl-4-(4-nitrophenoxy)benzene

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

1-tert-butyl-4-(4-nitrophenoxy)benzene

InChI

InChI=1S/C16H17NO3/c1-16(2,3)12-4-8-14(9-5-12)20-15-10-6-13(7-11-15)17(18)19/h4-11H,1-3H3

InChI Key

ZWOYWHYRFBLDEV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following procedure A, 4-fluoronitrobenzene (500 mg, 3.54 mmol, 1.00 eq) and 4-tert-butylphenol (671 mg, 4.46 mmol, 1.26 eq) were dissolved in DMF (6.0 mL). Anhydrous K2CO3 (857 mg, 6.20 mmol, 1.75 eq) was added and the reaction mixture was stirred at room temperature for 52 h. After extraction with EtOAc, the crude product was purified by flash column chromatography (SiO2; EtOAc/petrolether 1:100) to afford the title compound as pale yellow solid (860 mg, 3.17 mmol, 89% yield). Rf=0.72 (EtOAc/PE 1:9). HRMS (ESI) calcd. for C16H18NO3+ [M+H]+ 272.1281. found: 272.1272. 1H NMR (400 MHz, CDCl3) δ 8.24-8.16 (m, 2H, aromatic H), 7.49-7.39 (m, 2H, aromatic H), 7.06-6.97 (m, 4H, aromatic H), 1.35 (s, 9H, C(CH3)3). 13C NMR (101 MHz, CDCl3) δ 163.82, 152.29, 148.59, 142.54, 127.27, 126.03, 120.15, 116.98, 34.67, 31.58.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
671 mg
Type
reactant
Reaction Step Two
Name
Quantity
857 mg
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
89%

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